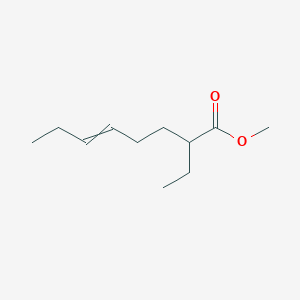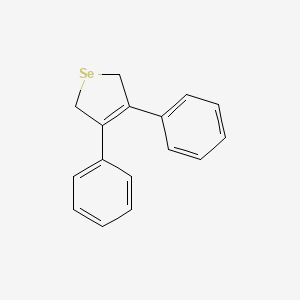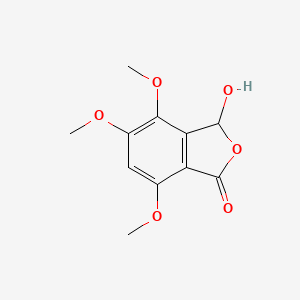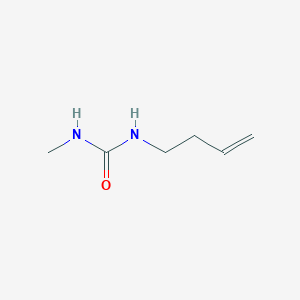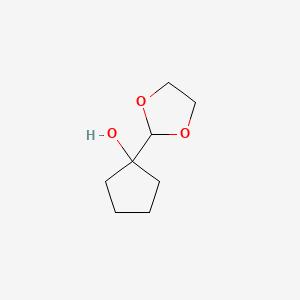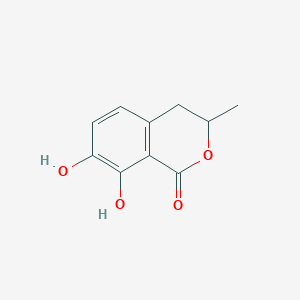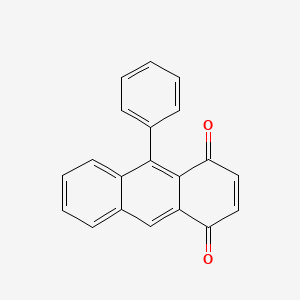![molecular formula C16H18O2 B14309255 2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol CAS No. 112307-56-9](/img/structure/B14309255.png)
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of two phenolic groups connected by a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol can be achieved through several methods. One common approach involves the condensation reaction between phenol and 2-butanone in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 4-(4-hydroxyphenyl)-:
Butopamine: A compound with a similar phenolic structure but different biological activity, used as a beta-adrenergic agonist.
Propiedades
| 112307-56-9 | |
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
2-[2-(4-hydroxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-8-10-13(17)11-9-12)14-6-4-5-7-15(14)18/h4-11,17-18H,3H2,1-2H3 |
Clave InChI |
FUMDIBTWGQREEE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


